(R)-2-Methoxypropylamine
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Overview
Description
®-2-Methoxypropylamine is an organic compound with the molecular formula C4H11NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Methoxypropylamine can be synthesized through several methods. One common method involves the reaction of ®-propylene oxide with methanol in the presence of a catalyst to form ®-2-methoxypropanol. This intermediate is then reacted with ammonia or an amine to produce ®-2-Methoxypropylamine. The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, ®-2-Methoxypropylamine is produced using continuous flow reactors to maintain consistent reaction conditions and high production rates. The use of catalysts and optimized reaction parameters ensures efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxypropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing compounds.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or other amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and other organic compounds that can be used as intermediates in further chemical synthesis.
Scientific Research Applications
®-2-Methoxypropylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-2-Methoxypropylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Methoxypropylamine include:
- (S)-2-Methoxypropylamine
- 2-Methoxyethylamine
- 2-Amino-1-methoxypropane
Uniqueness
®-2-Methoxypropylamine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-2-Methoxypropylamine. This chiral specificity is important in applications such as drug development, where the biological activity of a compound can be highly dependent on its three-dimensional structure.
Properties
IUPAC Name |
(2R)-2-methoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWURKQKKYIGV-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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